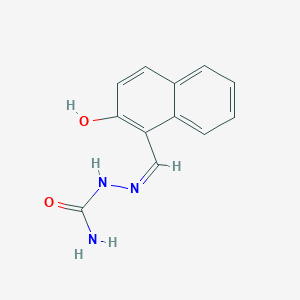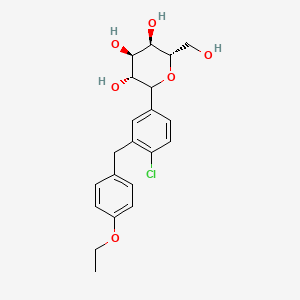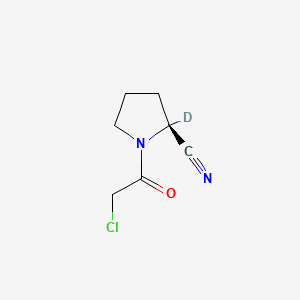![molecular formula C19H19FN4O3 B13862936 (R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-hydroxypropyl group and a benzoimidazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:
Preparation of the Fluoro-Hydroxypropyl Intermediate: This step involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the fluoro group.
Formation of the Benzoimidazole Moiety: This involves the cyclization of an appropriate precursor in the presence of a catalyst to form the benzoimidazole ring.
Coupling of Intermediates: The final step involves the coupling of the fluoro-hydroxypropyl intermediate with the benzoimidazole intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of hydroxy derivatives.
Substitution: The compound can undergo substitution reactions, especially at the benzoimidazole moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted benzoimidazole derivatives.
Applications De Recherche Scientifique
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar fluoro group, used as a solvent and intermediate in organic synthesis.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar propionate group, used in various chemical reactions.
Uniqueness
®-2-(®-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H19FN4O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-2-fluoro-3-hydroxypropyl]-N'-(1-phenylbenzimidazol-5-yl)propanediamide |
InChI |
InChI=1S/C19H19FN4O3/c20-12(10-25)8-15(18(21)26)19(27)23-13-6-7-17-16(9-13)22-11-24(17)14-4-2-1-3-5-14/h1-7,9,11-12,15,25H,8,10H2,(H2,21,26)(H,23,27)/t12-,15-/m1/s1 |
Clé InChI |
CPTOCBVSGXDOGJ-IUODEOHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)[C@H](C[C@H](CO)F)C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC(=O)C(CC(CO)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
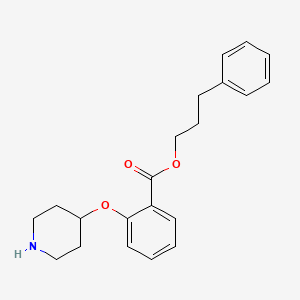
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
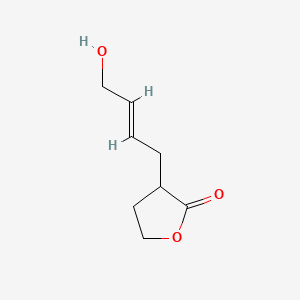
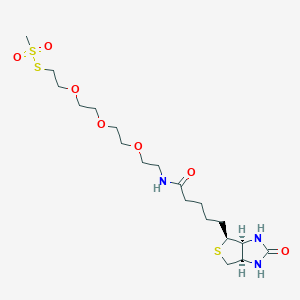
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
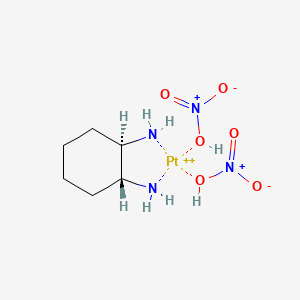
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
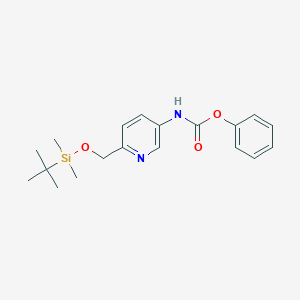
![[6-(Pyridin-2-ylcarbamoyl)pyridin-3-yl]boronic acid](/img/structure/B13862908.png)
